molecular formula C19H33ClN2O3 B12759097 2-(Diethylamino)-N-isopropyl-N-(1-(o-methoxyphenoxy)-2-propyl)acetamide hydrochloride CAS No. 97703-01-0

2-(Diethylamino)-N-isopropyl-N-(1-(o-methoxyphenoxy)-2-propyl)acetamide hydrochloride

Katalognummer: B12759097
CAS-Nummer: 97703-01-0
Molekulargewicht: 372.9 g/mol
InChI-Schlüssel: IEUHHDHAQMKWCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethylamino)-N-isopropyl-N-(1-(o-methoxyphenoxy)-2-propyl)acetamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes diethylamino, isopropyl, and methoxyphenoxy groups, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-isopropyl-N-(1-(o-methoxyphenoxy)-2-propyl)acetamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the methoxyphenoxy derivative, followed by the introduction of the diethylamino and isopropyl groups under controlled conditions. Common reagents used in these reactions include diethylamine, isopropylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethylamino)-N-isopropyl-N-(1-(o-methoxyphenoxy)-2-propyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Diethylamino)-N-isopropyl-N-(1-(o-methoxyphenoxy)-2-propyl)acetamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)-N-isopropyl-N-(1-(o-methoxyphenoxy)-2-propyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Diethylamino)-N-isopropyl-N-(1-(o-methoxyphenoxy)-2-propyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

97703-01-0

Molekularformel

C19H33ClN2O3

Molekulargewicht

372.9 g/mol

IUPAC-Name

2-(diethylamino)-N-[1-(2-methoxyphenoxy)propan-2-yl]-N-propan-2-ylacetamide;hydrochloride

InChI

InChI=1S/C19H32N2O3.ClH/c1-7-20(8-2)13-19(22)21(15(3)4)16(5)14-24-18-12-10-9-11-17(18)23-6;/h9-12,15-16H,7-8,13-14H2,1-6H3;1H

InChI-Schlüssel

IEUHHDHAQMKWCH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC(=O)N(C(C)C)C(C)COC1=CC=CC=C1OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.